BaDHFR Affinity Gain Relative to Trimethoprim
UCP1014 exhibits a Ki of 330 nM against wild-type Bacillus anthracis DHFR, representing approximately a 73-fold improvement over trimethoprim (TMP; Ki = 24,100 nM) in the same continuous spectrophotometric assay system [1][2].
| Evidence Dimension | Enzyme inhibition constant (Ki) for Bacillus anthracis DHFR |
|---|---|
| Target Compound Data | Ki = 330 nM |
| Comparator Or Baseline | Trimethoprim (TMP): Ki = 24,100 nM |
| Quantified Difference | ~73-fold lower Ki (greater potency) |
| Conditions | Wild-type BaDHFR, spectrophotometric NADPH oxidation assay at 37°C, saturating substrate/cofactor, pH 7.0 |
Why This Matters
This quantifies the step change in target engagement achievable against intrinsically TMP-resistant BaDHFR, directly informing compound selection for anthrax-relevant DHFR inhibition studies.
- [1] Beierlein, J. M.; Karri, N. G.; Anderson, A. C. Targeted Mutations of Bacillus anthracis Dihydrofolate Reductase Condense Complex Structure-Activity Relationships. J. Med. Chem. 2010, 53 (20), 7327-7336. DOI: 10.1021/jm100727t. View Source
- [2] BindingDB entry for BDBM50329612 (CHEMBL1270633). Ki = 330 nM for Bacillus anthracis DHFR. View Source
